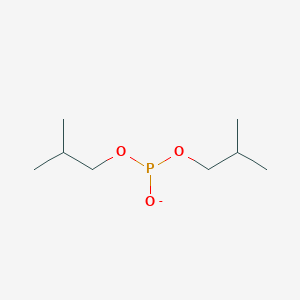
bis(2-methylpropyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(2-methylpropyl) phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in the synthesis of other organophosphorus compounds and its utility in various scientific research fields.
Vorbereitungsmethoden
bis(2-methylpropyl) phosphite can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with isobutyl alcohol in the presence of a sodium catalyst. The reaction is typically carried out at elevated temperatures, around 155-190°C, to ensure the complete removal of ethanol by fractional distillation . The resulting product is then purified through distillation under reduced pressure to obtain this compound as a colorless liquid.
Analyse Chemischer Reaktionen
bis(2-methylpropyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halides and other electrophiles. Major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus derivatives .
Wissenschaftliche Forschungsanwendungen
bis(2-methylpropyl) phosphite has a wide range of applications in scientific research. . In biology and medicine, the compound is used in the synthesis of novel α-substituted aminoethylphosphonates, which exhibit significant biological activity. Additionally, this compound is used in the stabilization of polymers against degradation during processing and long-term applications .
Wirkmechanismus
The mechanism of action of bis(2-methylpropyl) phosphite involves its role as an antioxidant. The compound functions by decomposing hydroperoxides, which are harmful intermediates formed during the oxidation of organic materials. This decomposition is facilitated by the formation of acidic hydrogen phosphates through hydrolysis and peroxidolysis reactions. The resulting products act as chain-breaking antioxidants, terminating the radical chain oxidation process .
Vergleich Mit ähnlichen Verbindungen
bis(2-methylpropyl) phosphite can be compared with other similar organophosphorus compounds such as Dibutyl Phosphite, Dimethyl Phosphite, and Diethyl Phosphite. While all these compounds share similar chemical properties and reactivity, this compound is unique in its higher reactivity and effectiveness as an antioxidant. This is due to the specific structural arrangement of its isobutyl groups, which enhances its ability to decompose hydroperoxides and terminate radical chain reactions .
Similar Compounds::- Dibutyl Phosphite
- Dimethyl Phosphite
- Diethyl Phosphite
Eigenschaften
Molekularformel |
C8H18O3P- |
|---|---|
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
bis(2-methylpropyl) phosphite |
InChI |
InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q-1 |
InChI-Schlüssel |
UHODNEHGHYLLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP([O-])OCC(C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















